molecular formula C12H23Cl3N4 B1402678 N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride CAS No. 1361116-34-8

N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride

Cat. No.: B1402678
CAS No.: 1361116-34-8
M. Wt: 329.7 g/mol
InChI Key: XDULKOWBDNCCMZ-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and multiple methyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine ring, followed by the introduction of the piperidine ring and the subsequent methylation steps. Common reagents used in these reactions include methylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
  • Dimethyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine monohydrochloride

Uniqueness

N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride is unique due to its specific chemical structure and the presence of three hydrochloride groups This distinguishes it from other similar compounds, which may have different numbers of hydrochloride groups or variations in their molecular structure

Properties

IUPAC Name

N,N,2-trimethyl-6-piperidin-3-ylpyrimidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.3ClH/c1-9-14-11(7-12(15-9)16(2)3)10-5-4-6-13-8-10;;;/h7,10,13H,4-6,8H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDULKOWBDNCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)C2CCCNC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride
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N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride
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N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride
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N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride
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N,N,2-trimethyl-6-(piperidin-3-yl)pyrimidin-4-amine trihydrochloride
Reactant of Route 6
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